

Technical Guide: Discovery, Synthesis, and Applications of 1-(2-Chloroethoxy)-3-methoxybenzene

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Compound of Interest

Compound Name:	1-(2-Chloroethoxy)-3-methoxybenzene
CAS No.:	102877-31-6
Cat. No.:	B1279993

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Executive Summary

1-(2-Chloroethoxy)-3-methoxybenzene, also known as 3-(2-Chloroethoxy)anisole, is a critical intermediate in the synthesis of pharmacologically active compounds. Structurally, it consists of a resorcinol monomethyl ether core linked to a chloroethyl side chain. This "phenoxyethyl chloride" motif serves as a robust electrophile for alkylating amines, a fundamental step in constructing nitrogen-containing heterocycles found in antipsychotics, antihypertensives, and emerging anti-cancer agents.

While often overshadowed by its ortho-isomer (used in Carvedilol and Tamsulosin) and para-isomer (used in Ospemifene and Raloxifene), the meta-isomer (3-substituted) occupies a unique niche in Structure-Activity Relationship (SAR) studies. It is primarily utilized to modulate lipophilicity and metabolic stability in GPCR ligands and kinase inhibitors, as evidenced by recent patent literature (e.g., CN119874681A).

Part 1: Chemical Identity & Structural Significance[1]

Nomenclature and Identification

- IUPAC Name: **1-(2-Chloroethoxy)-3-methoxybenzene**[1]
- Common Names: 3-(2-Chloroethoxy)anisole; 3-Methoxyphenoxyethyl chloride
- CAS Registry Number: 102877-31-6[1]
- Molecular Formula: C₉H₁₁ClO₂
- Molecular Weight: 186.64 g/mol
- SMILES: COc1cccc(OCCCl)c1

Structural Motif Analysis

The molecule features two key functional domains:

- **Electrophilic Tail (Chloroethyl):** The primary reactive site. The carbon-chlorine bond is susceptible to nucleophilic attack by secondary amines (e.g., piperazines, piperidines) via an S_N2 mechanism.
- **Lipophilic Head (3-Methoxyphenoxy):** Acts as a bioisostere for other aryl ethers. The meta-placement of the methoxy group influences the electronic density of the benzene ring differently than ortho or para substituents, often altering the binding affinity to receptors like Dopamine D2 or 5-HT.

Part 2: Synthesis & Process Chemistry[1][3][4][5][6][7]

The industrial preparation of **1-(2-Chloroethoxy)-3-methoxybenzene** typically follows a Williamson Ether Synthesis. This route is preferred for its scalability and cost-effectiveness compared to Mitsunobu coupling.

Optimized Synthetic Route (Williamson Ether Synthesis)

This protocol describes the alkylation of 3-methoxyphenol with 1-bromo-2-chloroethane. The choice of 1-bromo-2-chloroethane over 1,2-dichloroethane is crucial: the bromide is a better leaving group, ensuring selective alkylation at the bromide end, leaving the chloride available for subsequent reactions.

Reaction Scheme: 3-Methoxyphenol + 1-Bromo-2-chloroethane + Base → **1-(2-Chloroethoxy)-3-methoxybenzene** + HBr

Experimental Protocol

- Setup: A 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe.
- Reagents:
 - 3-Methoxyphenol (1.0 eq)
 - 1-Bromo-2-chloroethane (1.5 eq) - Excess to prevent dimerization.
 - Potassium Carbonate (K_2CO_3) (2.0 eq) - Base.
 - Acetonitrile (MeCN) or Acetone - Solvent.
- Procedure:
 - Dissolve 3-methoxyphenol in MeCN.
 - Add K_2CO_3 and stir for 30 minutes at room temperature to form the phenoxide anion.
 - Add 1-bromo-2-chloroethane dropwise.
 - Heat to reflux (80°C for MeCN) and monitor by HPLC/TLC.
 - Endpoint: Disappearance of 3-methoxyphenol (<1%).
- Workup:

- Cool to room temperature and filter off inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve residue in Ethyl Acetate (EtOAc) and wash with 1N NaOH (to remove unreacted phenol) and Brine.
- Dry over Na₂SO₄ and concentrate.
- Purification: Vacuum distillation (bp ~140-150°C at 10 mmHg) or column chromatography (Hexane/EtOAc).

Process Criticality & Troubleshooting

- Dimer Formation: If the ratio of 1-bromo-2-chloroethane is too low, the phenoxide can attack the product, forming the bis-ether (1,2-bis(3-methoxyphenoxy)ethane). Solution: Maintain >1.5 eq of alkyl halide.
- Elimination: High temperatures or strong bases (e.g., NaOH) can cause elimination of HCl from the product, forming the vinyl ether. Solution: Use mild bases like K₂CO₃ or Cs₂CO₃.

Part 3: Reactivity & Applications in Drug Discovery

The primary utility of **1-(2-Chloroethoxy)-3-methoxybenzene** is as a "linker" reagent. It attaches the 3-methoxyphenoxyethyl moiety to a pharmacophore.

Alkylation of Nitrogen Heterocycles

This is the most common application. The chloride is displaced by a secondary amine.

General Reaction: $R_2NH + Ar-O-CH_2-CH_2-Cl \rightarrow R_2N-CH_2-CH_2-O-Ar$

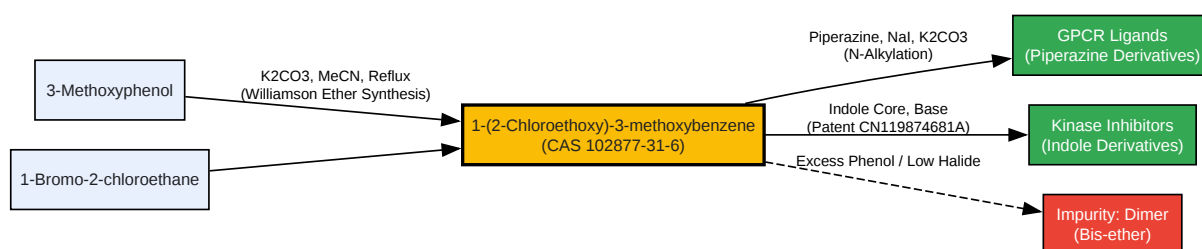
Key Application Areas:

- GPCR Ligands (Antipsychotics/Antidepressants):
 - Analogous to the synthesis of Aripiprazole (which uses a chlorobutyl linker) or Carvedilol (which uses the ortho-isomer).

- The meta-methoxy group is often explored in SAR studies to optimize binding to D2/D3 receptors or 5-HT1A/2A receptors.
- Kinase Inhibitors (Oncology):
 - Recent patents (e.g., CN119874681A) cite the use of this intermediate in synthesizing Indole derivatives for anti-liver cancer activity. The phenoxyethyl chain acts as a flexible linker that can position the methoxy "tail" into a hydrophobic pocket of the kinase active site.
- SERMs (Selective Estrogen Receptor Modulators):
 - Similar to Raloxifene and Ospemifene, which utilize phenoxyethyl chains to interact with Helix 12 of the Estrogen Receptor. The meta-substitution pattern provides a distinct steric profile compared to the para-substituted commercial drugs.

Visualization of Synthetic Workflow

The following diagram illustrates the synthesis and downstream application of **1-(2-Chloroethoxy)-3-methoxybenzene**.



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Caption: Synthetic pathway from raw materials to pharmaceutical targets, highlighting the central role of CAS 102877-31-6.

Part 4: Comparative Analysis of Phenoxyethyl Linkers

To understand the specific utility of the meta-isomer, it must be compared with its commercially prevalent isomers.

Feature	Ortho-Isomer (2-substituted)	Meta-Isomer (3-substituted)	Para-Isomer (4-substituted)
Structure	1-(2-Chloroethoxy)-2-methoxybenzene	1-(2-Chloroethoxy)-3-methoxybenzene	1-(2-Chloroethoxy)-4-methoxybenzene
Key Drug	Carvedilol, Tamsulosin (ethoxy analog)	Experimental (e.g., CN119874681A)	Ospemifene, Raloxifene (analog)
Steric Effect	High (Ortho-effect, restricted rotation)	Moderate (Balanced flexibility)	Low (Linear extension)
Metabolism	Prone to O-demethylation	More stable to metabolic attack	Prone to O-demethylation
Primary Use	Alpha/Beta-blockers	Kinase Inhibitors, Novel Antipsychotics	SERMs, Estrogen Agonists

Insight: The meta-isomer is often selected when the ortho-isomer creates too much steric hindrance or when the para-isomer leads to rapid metabolic clearance. It represents a "Goldilocks" zone for optimizing pharmacokinetic properties.

Part 5: Quality Control & Impurity Profile

Ensuring the purity of **1-(2-Chloroethoxy)-3-methoxybenzene** is critical, as impurities can carry over into the final API (Active Pharmaceutical Ingredient).

Key Impurities

- 3-Methoxyphenol (Starting Material): Must be controlled to <0.1%. Detected via HPLC.
- 1,2-Bis(3-methoxyphenoxy)ethane (Dimer): Formed if the alkyl halide is the limiting reagent. High molecular weight, elutes later in HPLC.

- 3-Methoxyphenyl vinyl ether: Formed via elimination of HCl. Detected via GC (lower boiling point) or NMR (distinct vinylic protons).

Analytical Method (HPLC)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
- Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 min.
- Detection: UV at 210 nm and 270 nm (aromatic absorption).

References

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